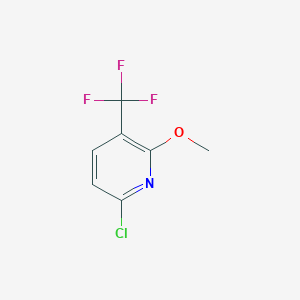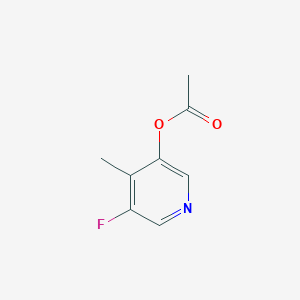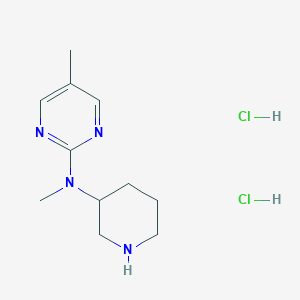![molecular formula C9H17NO B12273019 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form different derivatives, such as amines.
Substitution: It can undergo substitution reactions with reagents like potassium iodide and sodium azide to form 3-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper catalysts are commonly used.
Reduction: Sodium borohydride and hydrogen in the presence of ruthenium catalysts are typical reagents.
Substitution: Potassium iodide, sodium azide, and triphenylphosphine are used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Amines and alcohol derivatives.
Substitution: 3-substituted 9-iodo or 9-azido derivatives.
Scientific Research Applications
3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as muscarinic receptor antagonists, affecting neurotransmission in the central nervous system . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- Granisetron related compound E
Comparison: 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 3-position. This structural feature distinguishes it from other similar compounds, such as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, which lacks the hydroxyl group . The presence of the hydroxyl group can significantly influence the compound’s reactivity and its interactions with biological targets.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-7-3-2-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
SHBOCXJSOBVIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCC(C1)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


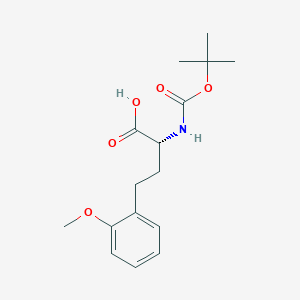
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)
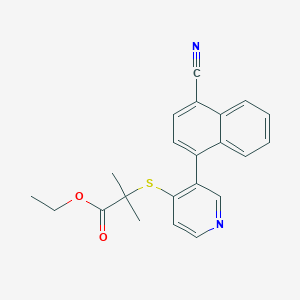
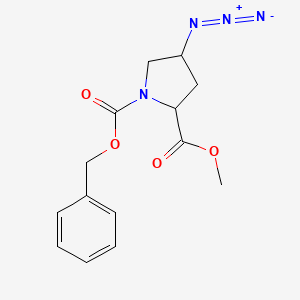
![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)
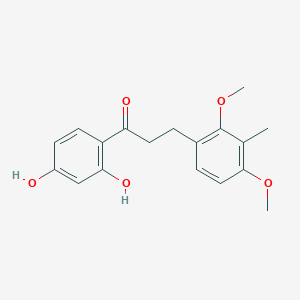
![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)

